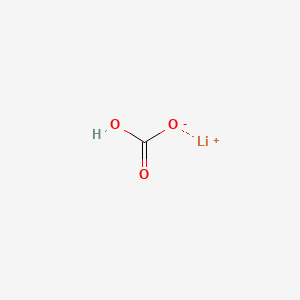
Hydroxydione sodium succinate
Übersicht
Beschreibung
Hydroxydione sodium succinate: is a neuroactive steroid that was formerly used as a general anestheticThis compound was introduced in 1957 and was the first neuroactive steroid general anesthetic to be introduced for clinical use . it was discontinued due to the incidence of thrombophlebitis in patients .
Vorbereitungsmethoden
Die Herstellung von Hydroxydione Natriumsuccinat beinhaltet die Synthese seiner Stammverbindung Hydroxydione, gefolgt von ihrer Umwandlung in die Natriumsuccinat-Form. Der Syntheseweg beinhaltet typischerweise die Hydroxylierung von 5β-Pregnan-3,20-dion an der 21. Position. Industrielle Produktionsverfahren können die Verwendung von Hydrocortison-Monomestersuccinat als Rohmaterial beinhalten, das in reinem Wasser bei 0-60 °C gelöst und anschließend Soda zugesetzt wird, um den pH-Wert auf 7,5-11,0 einzustellen. Anschließend wird Aceton tropfenweise zugegeben, und die Reaktion wird 1-2 Stunden lang bei 10-20 °C gehalten. Das Produkt wird dann mit Aktivkohle entfärbt, filtriert und unter vermindertem Druck getrocknet, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Hydroxydione Natriumsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 21. Position kann zu Ketonen oxidiert werden.
Reduktion: Die Carbonylgruppen in der Verbindung können zu Alkoholen reduziert werden.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Hydroxydione Natriumsuccinat wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von neuroaktiven Steroiden.
Biologie: Um die Auswirkungen von neuroaktiven Steroiden auf das zentrale Nervensystem zu untersuchen.
Medizin: Als Allgemeinanästhetikum in klinischen Umgebungen vor seiner Einstellung.
Industrie: Bei der Entwicklung neuer Anästhetika und neuroaktiver Steroide
Wirkmechanismus
Der Wirkmechanismus von Hydroxydione Natriumsuccinat beinhaltet seine Wechselwirkung mit dem GABAA-Rezeptor, einem Typ von Neurotransmitterrezeptor im zentralen Nervensystem. Durch die Bindung an diesen Rezeptor verstärkt Hydroxydione Natriumsuccinat die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA), was zu Sedierung und Anästhesie führt. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation von Ionenkanälen und die Hemmung der neuronalen Erregbarkeit .
Wirkmechanismus
The mechanism of action of hydroxydione sodium succinate involves its interaction with the GABAA receptor, a type of neurotransmitter receptor in the central nervous system. By binding to this receptor, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedation and anesthesia. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Hydroxydione Natriumsuccinat ähnelt anderen neuroaktiven Steroiden wie:
- Alfadolon
- Alfaxolon
- Dihydrodeoxycorticosteron
- Ganaxolon
- Minaxolon
- Pregnanolon
- Renanolon Im Vergleich zu diesen Verbindungen war Hydroxydione Natriumsuccinat einzigartig, da es das erste neuroaktive Steroid-Allgemeinanästhetikum war, das für den klinischen Einsatz eingeführt wurde. Seine Anwendung war jedoch aufgrund der Nebenwirkung der Thrombophlebitis begrenzt .
Eigenschaften
IUPAC Name |
sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQDICGJHAONBN-OOFWROCWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967464 | |
| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-10-1 | |
| Record name | Hydroxydione sodium succinate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDIONE SODIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)

![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)
![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)





